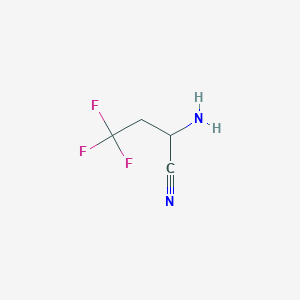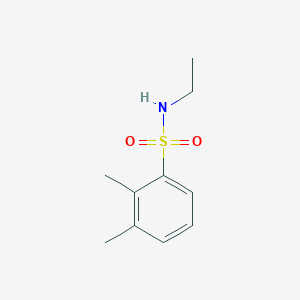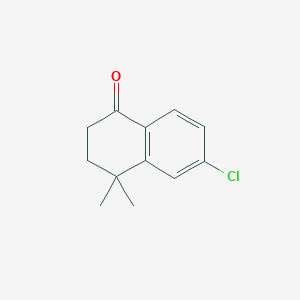![molecular formula C11H17NS2 B13304924 N-[2-(Thiophen-2-yl)ethyl]thian-4-amine](/img/structure/B13304924.png)
N-[2-(Thiophen-2-yl)ethyl]thian-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Thiophen-2-yl)ethyl]thian-4-amine is a chemical compound with the molecular formula C11H17NS2 and a molecular weight of 227.4 g/mol . This compound is characterized by the presence of a thiophene ring and a thian-4-amine group, making it an aromatic amine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-yl)ethyl]thian-4-amine typically involves the following steps:
Formation of 2-thiophenecarbaldehyde: Thiophene reacts with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde.
Formation of 2-thiopheneacetaldehyde: 2-thiophenecarbaldehyde reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.
Formation of 2-thiopheneacetaldehyde oxime: 2-thiopheneacetaldehyde reacts with hydroxylamine hydrochloride to produce 2-thiopheneacetaldehyde oxime.
Reduction to 2-thiopheneethylamine: The oxime is then reduced to yield 2-thiopheneethylamine.
Final Product Formation: 2-thiopheneethylamine undergoes further reactions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[2-(Thiophen-2-yl)ethyl]thian-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]thian-4-amine involves its interaction with molecular targets and pathways. The compound’s thiophene ring allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. It may also act as a ligand in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: An aromatic amine with similar structural features but lacks the thian-4-amine group.
Thiophene-2-carboxaldehyde: Contains the thiophene ring but differs in functional groups.
2-Thiophenemethylamine: Another thiophene derivative with a different substitution pattern.
Uniqueness
N-[2-(Thiophen-2-yl)ethyl]thian-4-amine is unique due to its combination of a thiophene ring and a thian-4-amine group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H17NS2 |
|---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)thian-4-amine |
InChI |
InChI=1S/C11H17NS2/c1-2-11(14-7-1)3-6-12-10-4-8-13-9-5-10/h1-2,7,10,12H,3-6,8-9H2 |
InChI Key |
OYBGJQSYRMHCBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NCCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)
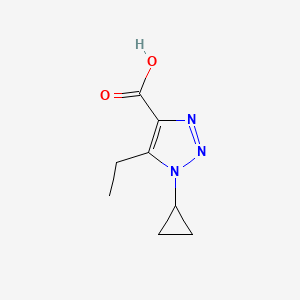
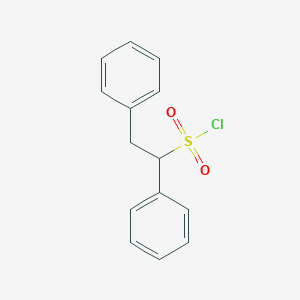

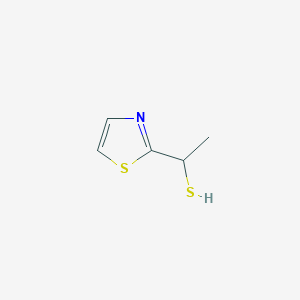
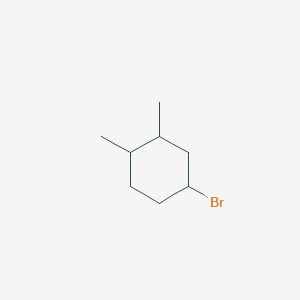
![4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13304872.png)
amine](/img/structure/B13304875.png)


